Cas no 870704-22-6 (3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid)

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid structure
870704-22-6 structure
Nombre del producto:3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Número CAS:870704-22-6
MF:C10H7FN2O2
Megavatios:206.173185586929
MDL:MFCD03420242
CID:706520
PubChem ID:24882574

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylicacid, 5-(4-fluorophenyl)-
    • 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 5-(4-Fluoro-phenyl)-2H-pyrazole-3-carboxylic acid
    • 5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid
    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (ACI)
    • DS-0119
    • AKOS000137856
    • STK347689
    • 5-(4-fluoro-phenyl)-1H-pyrazole-3-carboxylic acid
    • 5-(4-fluoro-phenyl)-2 h-pyrazole-3-carboxylic acid
    • 890006-82-3
    • BAS 06804310
    • FS-1877
    • EN300-36320
    • MFCD03420242
    • BS-4166
    • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid, 97%
    • SY004182
    • Z367678704
    • 1H-Pyrazole-3-carboxylicacid,5-(4-fluorophenyl)-
    • ALBB-006692
    • AB14517
    • F3250-0571
    • BDBM45821
    • FDNYHBASQZFVBL-UHFFFAOYSA-N
    • AKOS000266409
    • 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylicacid
    • BCP16522
    • CHEMBL1604946
    • DTXSID701008595
    • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid, AldrichCPR
    • CS-0038334
    • 870704-22-6
    • DB-001694
    • cid_940540
    • MLS-0091974.0001
    • SCHEMBL70800
    • 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD03420242
    • Renchi: 1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
    • Clave inchi: FDNYHBASQZFVBL-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(C2C=CC(F)=CC=2)NN=1)O

Atributos calculados

  • Calidad precisa: 206.04900
  • Masa isotópica única: 206.04915563g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 242
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 66Ų

Propiedades experimentales

  • Denso: 1.441
  • Punto de fusión: 226-230 °C (lit.)
  • Punto de ebullición: 489.4°C at 760 mmHg
  • Punto de inflamación: 249.8°C
  • índice de refracción: 1.62
  • PSA: 65.98000
  • Logp: 1.91400

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22; S24/25
  • Condiciones de almacenamiento:Sealed in dry,2-8°C

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM189115-5g
5-(4-Fluoro-phenyl)-2H-pyrazole-3-carboxylic acid
870704-22-6 95%+
5g
$234 2023-02-01
Enamine
EN300-36320-0.05g
5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
870704-22-6 95.0%
0.05g
$19.0 2025-03-18
Enamine
EN300-36320-0.5g
5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
870704-22-6 95.0%
0.5g
$19.0 2025-03-18
ChemScence
CS-0038334-1g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 99.61%
1g
$56.0 2022-04-26
Life Chemicals
F3250-0571-0.5g
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 95%+
0.5g
$46.0 2023-09-06
Fluorochem
028397-250mg
3-(4-Fluoro-phenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 95%
250mg
£24.00 2022-03-01
Chemenu
CM189115-5g
5-(4-Fluoro-phenyl)-2H-pyrazole-3-carboxylic acid
870704-22-6 95+%
5g
$377 2021-08-05
Chemenu
CM189115-25g
5-(4-Fluoro-phenyl)-2H-pyrazole-3-carboxylic acid
870704-22-6 95+%
25g
$937 2021-08-05
abcr
AB200945-1 g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid; .
870704-22-6
1g
€143.00 2023-05-07
ChemScence
CS-0038334-25g
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
870704-22-6 99.61%
25g
$789.0 2022-04-26

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
Referencia
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  2 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 50 °C
Referencia
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study
Wen, Jiachen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 375-379

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Referencia
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
Referencia
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ;  cooled; 2 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  2 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 50 °C
Referencia
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study
Wen, Jiachen; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 375-379

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Referencia
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif
Yang, Jinyu; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1418-1425

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  6 h, 0 °C → rt
2.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Referencia
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  4 h, rt → 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 50 °C
Referencia
Design, synthesis, biological evaluation and in silico studies of pyrazole-based NH2-acyl oseltamivir analogues as potent neuraminidase inhibitors
Ye, Jiqing ; et al, Pharmaceuticals, 2021, 14(4),

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Raw materials

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Preparation Products

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